

enhancing operational and thermal stability of solar cells with cesium acetate

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Compound of Interest

Compound Name: cesium;acetate

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Technical Support Center: Enhancing Solar Cell Stability with Cesium Acetate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the use of cesium acetate (CsAc) to enhance the operational and thermal stability of solar cells.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating cesium acetate.

Issue/Observation	Potential Cause(s)	Recommended Solution(s)
Low Power Conversion Efficiency (PCE) in CsAc-treated cells compared to control.	<p>1. Suboptimal CsAc Concentration: Both insufficient and excessive amounts of CsAc can be detrimental.[1][2]</p> <p>2. Incomplete Conversion to Perovskite: Excess acetate can form a stable intermediate phase with PbI₂, hindering the reaction with other cations.[1]</p> <p>3. Poor Film Morphology: Incorrect CsAc concentration can lead to pinholes and reduced crystallinity.[2]</p>	<p>1. Optimize CsAc Concentration: Systematically vary the molar ratio of CsAc in the precursor solution (e.g., 0.5 mol% to 7.5 mol%) to find the optimal concentration for your specific perovskite composition and fabrication process.[2]</p> <p>2. Adjust Annealing Parameters: Increase the annealing time or temperature to promote the complete conversion of the intermediate phase to the desired perovskite structure. Monitor the film's color change from yellow to dark brown/black as an indicator of conversion.</p> <p>3. Characterize Film Morphology: Use Scanning Electron Microscopy (SEM) to inspect the film for pinholes and grain size. Adjust the CsAc concentration to achieve a uniform and dense film.[2]</p>
High Degree of Hysteresis in J-V Curves.	<p>Ion Migration: The presence of mobile ions and trap states within the perovskite layer can lead to hysteresis.[3][4]</p>	<p>Incorporate Cesium Acetate: The addition of CsAc has been shown to reduce trap density and suppress ion migration, leading to less hysteresis.[3][4]</p> <p>If hysteresis is still observed, ensure the optimal concentration of CsAc is being used.</p>

Rapid Degradation of Solar Cell Performance Under Continuous Illumination.	<p>1. Photo-induced Degradation: Accumulation of ions and formation of vacancies at the interfaces under illumination can cause performance loss. [1]</p> <p>2. Thermal Stress: Continuous illumination can lead to a rise in temperature, accelerating degradation pathways. [5]</p>	<p>1. Utilize Cesium Acetate: CsAc helps to stabilize the perovskite structure under illumination, reducing the rate of degradation. [1][3]</p> <p>2. Implement Light/Dark Cycling: As perovskite solar cells can exhibit some self-healing properties, testing under light/dark cycles can provide a more realistic assessment of operational stability. [5]</p> <p>3. Encapsulate the Device: Proper encapsulation is crucial to protect the perovskite layer from environmental stressors that can be exacerbated by light and heat.</p>
Poor Thermal Stability (Significant PCE drop after annealing at elevated temperatures).	<p>Intrinsic Thermal Instability of Perovskite: The organic cations in some perovskites are prone to decomposition at high temperatures. [5]</p>	<p>Incorporate Cesium Cations: The introduction of inorganic cesium from CsAc enhances the intrinsic thermal stability of the perovskite lattice. [3][4]</p> <p>Verify the incorporation of cesium and optimize its concentration for improved thermal resilience.</p>
Yellowish or Inhomogeneous Appearance of the Perovskite Film.	<p>Incomplete Reaction or Phase Segregation: This can be due to an imbalance in the precursor stoichiometry or issues with the solvent system. The presence of excess PbI₂ can also result in a yellowish appearance. [2]</p>	<p>1. Ensure Homogeneous Precursor Solution: Thoroughly dissolve all precursors, including CsAc, in the solvent. Mild heating or extended sonication may be necessary.</p> <p>2. Optimize Dipping/Spin-coating Time: In a sequential deposition process, ensure the</p>

PbI₂-CsAc film is exposed to the second precursor solution for a sufficient amount of time for a complete reaction. 3. Check for PbI₂ Residue: Use X-ray Diffraction (XRD) to check for the presence of a PbI₂ peak, which would indicate an incomplete conversion.^[2] Adjust precursor ratios or reaction time accordingly.

Frequently Asked Questions (FAQs)

1. What is the primary role of cesium acetate in enhancing solar cell stability?

Cesium acetate (CsAc) enhances both the operational and thermal stability of perovskite solar cells through several mechanisms. The cesium cation (Cs⁺) is incorporated into the perovskite lattice, which helps to relax strain and improve the intrinsic thermal stability of the material.^{[3][4]} The acetate anion (Ac⁻) forms a strong intermediate phase with lead iodide (PbI₂), which can aid in the uniform incorporation of other cations during the sequential deposition process.^{[3][4]} Furthermore, the addition of CsAc has been shown to reduce the density of trap states in the perovskite film, leading to longer carrier lifetimes and reduced non-radiative recombination.^[3]

2. How does cesium acetate affect the power conversion efficiency (PCE) of perovskite solar cells?

The addition of an optimal amount of cesium acetate can lead to an increase in PCE. This is primarily due to the reduction in trap density and improved crystallinity of the perovskite film, which can lead to enhancements in the short-circuit current density (J_{sc}) and fill factor (FF).^[2] However, an excessive amount of CsAc can be detrimental to PCE as it may hinder the complete formation of the perovskite phase.^[1]

3. What is the typical concentration range for cesium acetate in the precursor solution?

The optimal concentration of cesium acetate can vary depending on the specific perovskite composition and fabrication method. However, studies have shown beneficial effects with concentrations ranging from as low as 1 mol% to around 5 mol% relative to the lead precursor. [1][2] It is crucial to perform a systematic optimization of the CsAc concentration for your specific experimental conditions.

4. Can cesium acetate be used in both one-step and two-step (sequential) deposition methods?

Yes, cesium acetate has been successfully employed in both one-step and two-step deposition methods. In the two-step sequential deposition, CsAc is typically added to the PbI₂ precursor solution. [1][3] In one-step methods, it is added directly to the combined perovskite precursor solution.

5. How can I verify the successful incorporation of cesium into the perovskite film?

X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of cesium in the perovskite film by detecting the Cs 3d peaks. [2] X-ray Diffraction (XRD) can also provide indirect evidence of cesium incorporation through shifts in the diffraction peaks, indicating changes in the lattice parameters.

Quantitative Data Summary

The following tables summarize the impact of cesium acetate on the performance and stability of perovskite solar cells as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with Cesium Acetate

Perovskite Composition	CsAc Concentration (mol%)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF	Reference
FAMAPbI3	0	20.38	-	-	-	[1]
FAMAPbI3	1	21.26	-	-	-	[1]
CH3NH3PbI3 (from Pb(Ac)2)	0	14.1	-	20.16	0.69	[2]
CH3NH3PbI3 (from Pb(Ac)2)	5	15.57	-	21.08	0.75	[2]

Table 2: Operational and Thermal Stability Enhancement with Cesium Acetate

Perovskite Composition	CsAc Concentration (mol%)	Stability Test	Performance Retention	Reference
FAMAPbI3	0	1-sun illumination for 70 mins	80% of initial PCE	[1]
FAMAPbI3	1	1-sun illumination for 70 mins	94% of initial PCE	[1]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells using Sequential Deposition with Cesium Acetate

This protocol is a generalized procedure based on common practices in the literature for a two-step deposition. Researchers should adapt this protocol to their specific device architecture and materials.

- Substrate Preparation:
 - Clean patterned ITO or FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
- Deposition of Hole Transport Layer (HTL):
 - Deposit the desired HTL (e.g., PEDOT:PSS, NiOx) onto the cleaned substrate according to established procedures.
- Deposition of PbI₂ with Cesium Acetate:
 - Prepare a precursor solution of PbI₂ in a suitable solvent (e.g., DMF:DMSO 9:1 v/v).
 - Add the desired molar percentage of Cesium Acetate to this solution. For example, for a 1 mol% addition, if you have 1 mmol of PbI₂, add 0.01 mmol of CsAc.
 - Spin-coat the PbI₂-CsAc solution onto the HTL-coated substrate. A typical spin-coating program is 1500 rpm for 30 seconds.
 - Anneal the PbI₂-CsAc film on a hotplate. A typical annealing temperature is 70°C for 10 minutes. The film should appear uniformly yellow.
- Conversion to Perovskite:
 - Prepare the second precursor solution containing the organic cations (e.g., a mixture of FAI, MABr, MACl in isopropanol).
 - Dip the PbI₂-CsAc coated substrate into the organic cation solution for a specific duration (e.g., 30-60 seconds) or apply the solution via spin-coating.
 - The film color should change from yellow to dark brown/black, indicating the formation of the perovskite.
 - Spin-dry the substrate to remove excess solution.

- Anneal the perovskite film at a higher temperature (e.g., 150°C) for 10-15 minutes in a nitrogen-filled glovebox.
- Deposition of Electron Transport Layer (ETL) and Electrode:
 - Deposit the ETL (e.g., PCBM, C60) and a buffer layer (e.g., BCP) via spin-coating or thermal evaporation.
 - Thermally evaporate the top metal electrode (e.g., Ag, Au) under high vacuum.

Protocol 2: Thermal Stability Testing

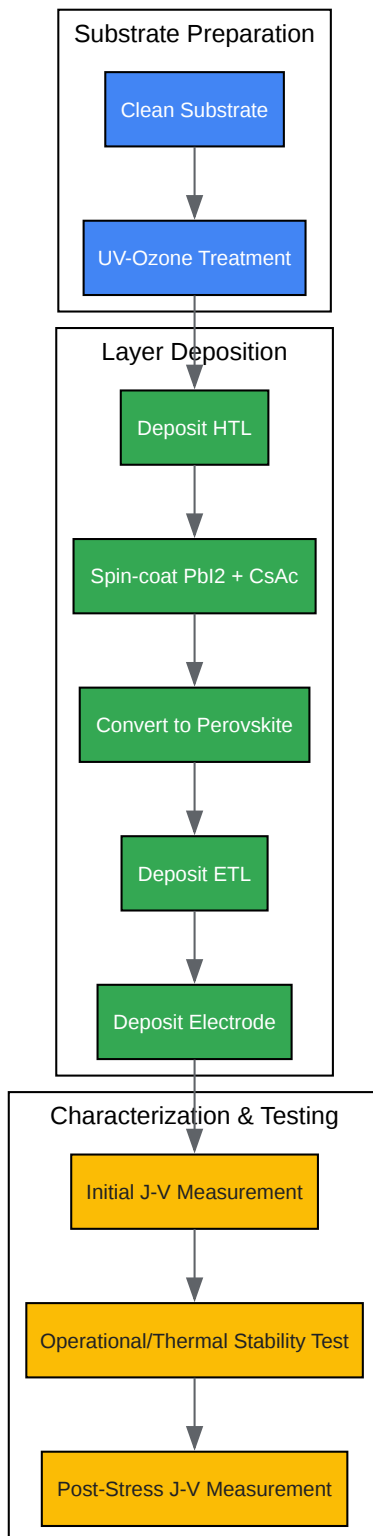
This protocol is based on the ISOS-T series guidelines.

- Initial Characterization:
 - Measure the initial current density-voltage (J-V) characteristics of the encapsulated perovskite solar cells under simulated AM1.5G illumination to determine the initial PCE, Voc, Jsc, and FF.
- Thermal Stress Application:
 - Place the devices in an oven or a climate chamber in the dark, in an inert atmosphere (e.g., nitrogen).
 - Set the temperature to a constant elevated value, for example, 85°C, as per the ISOS-D-3 protocol.
- Periodic Characterization:
 - At regular intervals (e.g., every 24, 48, 100 hours), remove the devices from the oven and allow them to cool down to room temperature.
 - Measure the J-V characteristics under the same conditions as the initial measurement.
- Data Analysis:

- Plot the normalized PCE, Voc, Jsc, and FF as a function of time at the elevated temperature.
- The thermal stability is often reported as the time it takes for the PCE to drop to a certain percentage of its initial value (e.g., T80, the time to reach 80% of the initial PCE).

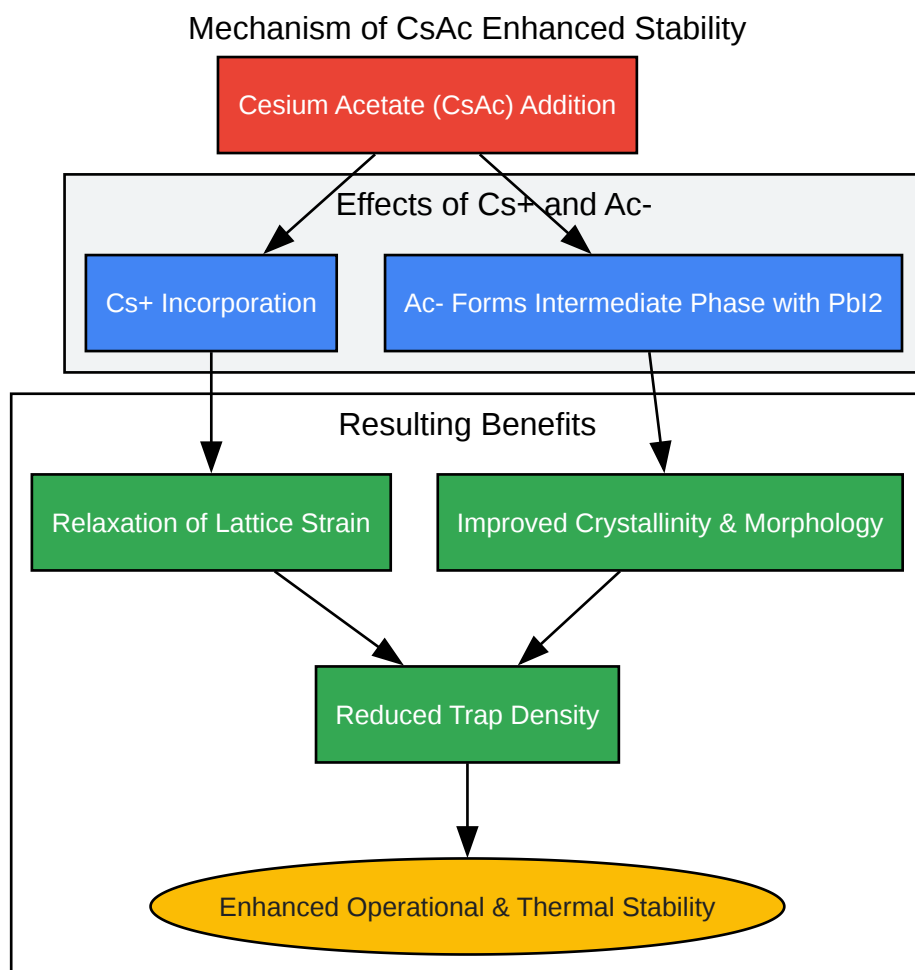
Visualizations

Experimental Workflow for CsAc Incorporation



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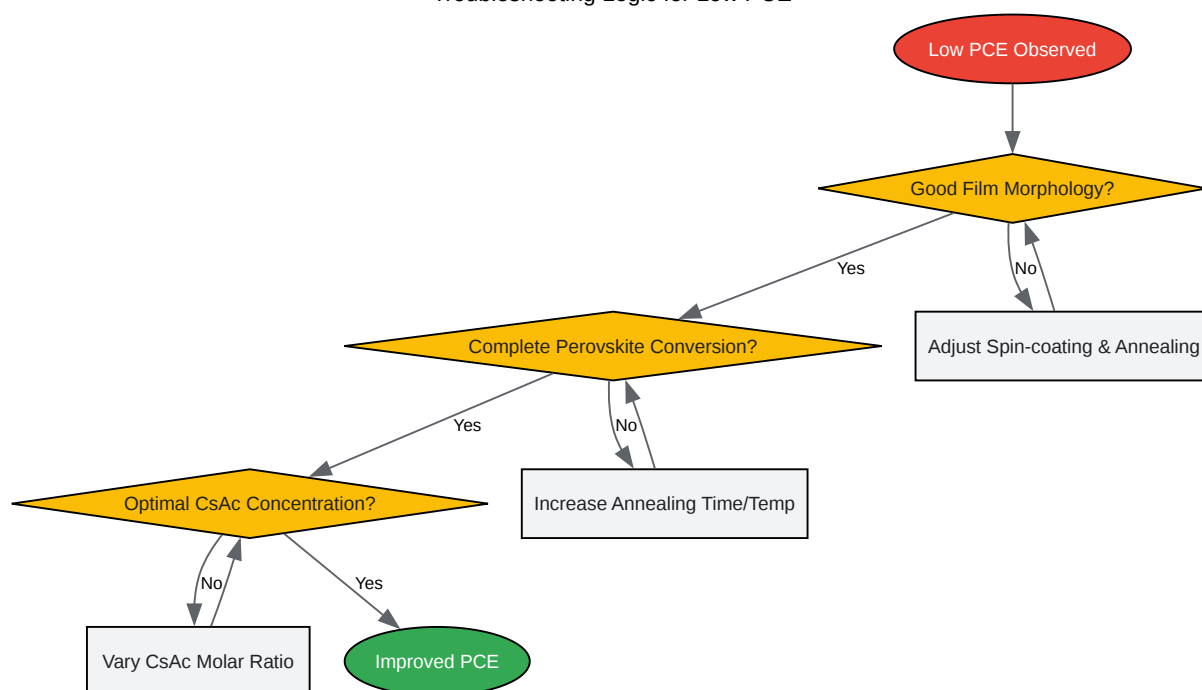
Caption: Workflow for CsAc incorporation in perovskite solar cells.



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Caption: Mechanism of stability enhancement by Cesium Acetate.

Troubleshooting Logic for Low PCE



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